Product packaging for Dysprosium citrate(Cat. No.:CAS No. 13074-91-4)

Dysprosium citrate

Cat. No.: B084300
CAS No.: 13074-91-4
M. Wt: 351.6 g/mol
InChI Key: JBDQKRUYXNZPKH-UHFFFAOYSA-K
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Description

Dysprosium citrate, with the chemical formula C6H5DyO7 and a molecular weight of 351.6 g/mol, is a coordination compound between the rare-earth metal dysprosium and citric acid . This compound serves as a critical precursor in materials science, particularly in the synthesis of complex functional materials via methods like the citrate gel or sol-gel auto-combustion processes . A primary research application is its use in producing dysprosium-doped or dysprosium-containing oxides, such as dysprosium strontium iron garnet (DySrIG) and other ferrite systems . When used in the citrate auto-combustion method, it enables the creation of nanocrystalline powders with defined magnetic and electrical properties, which are characterized by techniques including XRD and TEM to assess their structure and phase composition . The resulting materials are investigated for their dynamic magneto-mechanical stability, microwave absorption capabilities, and potential applications in electromagnetic interference shielding and radar-absorbing materials (RAM) . Furthermore, in its molecular complex form, this compound can form coordination polymers, such as [Dy(citrate)(H₂O)]n, which are of interest for their unique magnetic properties, including slow magnetic relaxation behavior . Beyond materials science, this compound and its ions have found a specialized role in histochemistry, where dysprosium is used as a capturing reagent to demonstrate the activity of sarcoplasmic reticulum Ca-ATPase in skeletal muscle fibers . The citrate ligand acts as an effective chelator, enhancing the stability and solubility of the dysprosium(III) ion in aqueous solutions, with solubility being influenced by factors such as pH and temperature . It is important to note that this compound is classified as a rare earth metal agent and is considered fibrogenic, indicating that inhalation of its particles may cause lung tissue damage . This product is intended for Research Use Only. It is not intended for human or veterinary use, diagnostic applications, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5DyO7 B084300 Dysprosium citrate CAS No. 13074-91-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13074-91-4

Molecular Formula

C6H5DyO7

Molecular Weight

351.6 g/mol

IUPAC Name

dysprosium(3+);2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Dy/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

JBDQKRUYXNZPKH-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Dy+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Dy+3]

Other CAS No.

13074-91-4

Origin of Product

United States

Synthetic Methodologies and Preparative Techniques for Dysprosium Citrate Complexes

Hydrothermal Synthesis Approaches for Crystalline Dysprosium Citrate (B86180) Materials

Hydrothermal synthesis is a versatile and widely employed method for the growth of high-quality single crystals of metal-organic frameworks, including dysprosium citrate. This technique involves the reaction of precursors in an aqueous solution under elevated temperature and pressure in a sealed vessel, known as an autoclave. The use of hydrothermal conditions facilitates the dissolution and recrystallization of reactants, leading to the formation of well-defined crystalline structures.

A notable example of this method is the synthesis of a two-dimensional citrate-bridged dysprosium(III) coordination polymer, formulated as [Dy(citrate)(H₂O)]n. In this process, dysprosium(III) nitrate (B79036) hydrate (B1144303) is reacted with citric acid under specific hydrothermal conditions. The resulting single crystals are suitable for X-ray diffraction analysis, which has revealed a layered architecture constructed from Dy₂O₂ dimeric units linked by multidentate citrate ligands.

The successful growth of single crystals of this compound via hydrothermal synthesis is highly dependent on the careful control of several key reaction parameters. These include temperature, reaction time, pH of the solution, and the molar ratio of the reactants. The interplay of these parameters determines the nucleation and growth rates of the crystals, ultimately influencing their size, quality, and morphology.

For instance, the temperature gradient within the autoclave can be manipulated to control the convection and transport of solutes, which is crucial for the growth of large, defect-free single crystals. The duration of the hydrothermal treatment also plays a critical role; insufficient time may result in incomplete reaction or the formation of amorphous products, while excessively long reaction times can lead to the formation of less desirable, thermodynamically stable phases. The pH of the reaction medium can influence the deprotonation of citric acid and the coordination environment of the dysprosium ion, thereby directing the formation of specific crystalline structures. nih.gov

Table 1: Optimized Parameters for Hydrothermal Synthesis of a this compound Coordination Polymer

ParameterOptimized Value
ReactantsDysprosium(III) nitrate hydrate, Citric acid
SolventWater
Temperature160 °C
Reaction Time72 hours

This table summarizes the conditions for a specific hydrothermal synthesis of a this compound coordination polymer.

The stoichiometry of the reactants, specifically the molar ratio of the dysprosium salt to citric acid, is a fundamental parameter in the hydrothermal synthesis of this compound complexes. This ratio directly influences the structure and dimensionality of the resulting coordination polymer. Citric acid, being a multidentate ligand, can coordinate to the dysprosium ion in various modes, and the availability of both the metal ion and the ligand dictates the final framework.

Precise control over the stoichiometric ratio is essential to ensure the formation of the desired product and to avoid the co-precipitation of unreacted starting materials or the formation of undesired phases. chemrxiv.orgresearchgate.net The modular nature of metal-organic frameworks allows for a degree of flexibility, but the fundamental building blocks of the structure are determined by the initial ratio of the metal nodes to the organic linkers. chemrxiv.org

Sol-Gel Autocombustion Techniques for this compound-Derived Phases

The sol-gel autocombustion method is a powder synthesis technique that combines the advantages of the sol-gel process with the speed and efficiency of a combustion reaction. This method is particularly well-suited for the preparation of nanocrystalline oxide materials. The process typically involves the formation of a homogenous sol by dissolving metal salts and a chelating agent, which also acts as a fuel (e.g., citric acid), in a solvent. Upon heating, the sol transforms into a viscous gel, which then undergoes a self-sustaining combustion reaction, leading to the formation of a fine, voluminous powder.

In the sol-gel autocombustion synthesis of this compound-derived phases, citric acid plays a dual role that is critical to the success of the method. youtube.com Firstly, it acts as a chelating agent, forming stable complexes with the dysprosium ions in the solution. This chelation ensures a high degree of homogeneity at the molecular level, preventing the selective precipitation of metal hydroxides and ensuring a uniform distribution of cations in the precursor gel. youtube.commdpi.com

Secondly, citric acid serves as the fuel for the combustion reaction. The citrate anions, along with the nitrate ions from the dysprosium salt (which act as the oxidizer), form a redox mixture. When the gel is heated to a sufficiently high temperature, an exothermic redox reaction is initiated between the citrate and nitrate groups, leading to a rapid, self-sustaining combustion process. youtube.commdpi.com This combustion provides the energy required for the formation of the desired oxide phase at relatively low temperatures. mdpi.com

The fuel-to-oxidizer ratio is a critical parameter in the sol-gel autocombustion process, as it significantly influences the combustion temperature, the amount of heat generated, and consequently, the characteristics of the final product. mdpi.comresearchgate.net This ratio is typically calculated based on the total valencies of the oxidizing and reducing agents. ump.edu.myiaea.org A stoichiometric ratio is intended to maximize the combustion energy, leading to a rapid and complete reaction. ump.edu.my

However, variations from the stoichiometric ratio can be used to tailor the properties of the synthesized powder. For instance, a fuel-rich mixture may lead to a more vigorous combustion reaction, potentially resulting in smaller crystallite sizes and higher surface areas. mdpi.com Conversely, a fuel-lean mixture might result in a less intense combustion, which could be advantageous in preventing the excessive agglomeration of particles. researchgate.net The optimization of this ratio is therefore crucial for controlling the particle size, morphology, and phase purity of the resulting dysprosium-containing materials. mdpi.comunipd.it

Following the autocombustion step, a post-synthesis thermal treatment or calcination is often necessary to obtain the desired crystalline phase and to remove any residual organic components. The temperature and duration of this heat treatment have a profound impact on the nanocrystalline morphology and phase purity of the final product. inoe.ro

The initial product of the combustion reaction is often a voluminous, amorphous, or poorly crystalline powder. Calcination at elevated temperatures promotes the crystallization of the desired phase and the growth of the crystallites. inoe.ro The choice of calcination temperature is a trade-off between achieving high crystallinity and preventing excessive particle growth and agglomeration, which can lead to a reduction in the surface area of the material. inoe.ro Techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are essential for characterizing the phase composition and morphology of the powders as a function of the thermal treatment conditions.

Pechini Method for the Synthesis of this compound Precursors

The Pechini method, a modified sol-gel process, is a widely utilized technique for the preparation of multi-cation oxide materials. It offers excellent homogeneity and control over the stoichiometry of the final product. The process is centered around the ability of α-hydroxy carboxylic acids, such as citric acid, to form stable chelates with metal cations in an aqueous solution.

The synthesis begins with the dissolution of a dysprosium salt, typically dysprosium nitrate, in water. Citric acid is then added to this solution, leading to the formation of a this compound chelate. This chelation step is crucial as it immobilizes the dysprosium ions in a homogeneous solution, preventing their precipitation. Subsequently, a polyhydroxy alcohol, most commonly ethylene (B1197577) glycol, is introduced, and the solution is heated. This initiates a polyesterification reaction between the citric acid and ethylene glycol, resulting in the formation of a polymeric resin. Within this resin, the this compound complexes are uniformly distributed.

The final step involves the calcination of the polymeric resin at elevated temperatures. During this process, the organic components are burned off, and the this compound precursor decomposes to yield dysprosium-containing oxide materials. The temperature and duration of the calcination step are critical parameters that influence the crystallinity, particle size, and phase purity of the final product. The Pechini method's versatility allows for the synthesis of finely dispersed and homogeneous oxide powders at relatively low temperatures. nd.eduacs.org

ParameterDescriptionTypical Values
Dysprosium Precursor The source of dysprosium ions.Dysprosium(III) nitrate hydrate (Dy(NO₃)₃·xH₂O)
Chelating Agent Forms a stable complex with dysprosium ions.Citric acid (C₆H₈O₇)
Polymerizing Agent Reacts with the chelating agent to form a resin.Ethylene glycol (C₂H₆O₂)
Molar Ratio (Citric Acid:Dy) Influences the chelation and subsequent resin formation.2:1 to 5:1
Molar Ratio (Ethylene Glycol:Citric Acid) Affects the polymerization process.1:1 to 4:1
Polymerization Temperature Temperature at which the polyesterification occurs.150-250 °C nd.edu
Calcination Temperature Temperature for the decomposition of the organic resin.500-900 °C nd.edu
Resulting Product The final dysprosium-containing material.Dysprosium oxide (Dy₂O₃) nanoparticles

Emerging Synthetic Strategies for Dysprosium-Citrate Containing Composites

In addition to the well-established Pechini method, several emerging synthetic strategies are being explored for the preparation of dysprosium-citrate containing composites with tailored properties. These methods often offer advantages in terms of reaction time, energy efficiency, and control over the final product's morphology and size.

Hydrothermal Synthesis: This method involves carrying out chemical reactions in aqueous solutions at temperatures above the boiling point of water and in a sealed vessel, known as an autoclave. For the synthesis of this compound composites, dysprosium salts and citric acid are dissolved in water and heated in an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of the reactants, leading to the formation of crystalline products. Hydrothermal synthesis has been successfully employed to produce two-dimensional citrate-bridged dysprosium(III) coordination polymers. researchgate.net

ParameterValueReference
Reactants Dysprosium(III) nitrate hydrate, Citric acid researchgate.net
Molar Ratio (Dy:Citrate) 1:1 researchgate.net
Solvent Water researchgate.net
Temperature 160 °C researchgate.net
Reaction Time 72 hours researchgate.net
Product [Dy(citrate)(H₂O)]n (2D coordination polymer) researchgate.net

Combustion Synthesis: This technique utilizes a self-sustaining, exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound like citric acid). In the context of this compound composites, a solution containing dysprosium nitrate and citric acid is heated until it ignites. The combustion process is rapid and generates a large volume of gases, resulting in a voluminous, porous, and often nanocrystalline product. Citric acid plays a dual role as both a chelating agent for the dysprosium ions and the fuel for the combustion reaction. This method is known for its simplicity, speed, and energy efficiency in producing oxide nanoparticles. acs.orgresearchgate.netnih.gov

ParameterDescriptionTypical Values
Oxidizer Provides the oxygen for the combustion reaction.Dysprosium(III) nitrate (Dy(NO₃)₃)
Fuel Reacts exothermically with the oxidizer.Citric acid (C₆H₈O₇)
Fuel to Oxidizer Ratio Affects the combustion temperature and product characteristics.Varied to control reaction stoichiometry
Ignition Temperature The temperature at which the self-sustaining reaction starts.300-500 °C
Product The resulting material after combustion.Dysprosium oxide (Dy₂O₃) nanopowders

Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to rapidly heat the reaction mixture. The direct interaction of microwaves with the polar molecules in the solution leads to efficient and uniform heating, significantly reducing reaction times compared to conventional heating methods. unit.no Microwave-assisted synthesis has been employed for the preparation of various dysprosium-containing complexes and can be adapted for the synthesis of this compound composites, offering a green and time-saving alternative. unit.no

ParameterDescriptionTypical Values
Reactants Dysprosium salts, Citric acid, and a suitable solvent.Dysprosium(III) chloride, various aldehydes and amines (for Schiff base complexes)
Solvent A polar solvent that absorbs microwave radiation.Ethanol, Acetic acid
Microwave Power The power output of the microwave reactor.100-500 W
Reaction Time The duration of microwave irradiation.A few minutes
Product The desired dysprosium-containing composite.Dysprosium Schiff base complexes

Sonochemical Synthesis: This method employs high-intensity ultrasound to induce chemical reactions. The acoustic cavitation generated by the ultrasound creates localized hot spots with extremely high temperatures and pressures, leading to the formation of unique nanostructured materials. In the context of this compound composites, sonication of a solution containing dysprosium precursors and citric acid can lead to the formation of nanoparticles with controlled size and morphology. This technique offers a versatile route for the synthesis of advanced materials at ambient temperature and pressure. rsc.org

ParameterDescriptionTypical Values
Dysprosium Precursor Source of dysprosium ions.Dysprosium acetate
Reactant Reacts with the dysprosium precursor.Sodium bicarbonate (for carbonate formation)
Solvent The liquid medium for the reaction.Water
Ultrasound Frequency The frequency of the ultrasonic waves.20-100 kHz
Reaction Time The duration of sonication.30-120 minutes
Product The resulting nanomaterial.Dysprosium carbonate nanoparticles, Dysprosium hydroxide (B78521) nanotubes

Structural Elucidation and Crystallographic Analysis of Dysprosium Citrate Complexes

Single-Crystal X-ray Diffraction Studies of Dysprosium Citrate (B86180) Frameworks

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the exact molecular structure of crystalline materials. For dysprosium citrate, hydrothermal synthesis has been successfully employed to grow single crystals suitable for SC-XRD analysis, revealing complex coordination polymer frameworks.

A significant finding from SC-XRD studies is the formation of a two-dimensional (2D) citrate-bridged dysprosium(III) coordination polymer, formulated as [Dy(citrate)(H₂O)]n. The analysis of this compound reveals a layered architecture. The fundamental structural motifs, or building blocks, of this framework are identified as Dy₂O₂ dimers. These dimeric units are linked together by the multidentate citrate ligands, extending the structure into a 2D plane. The concept of dimeric lanthanide units is a recurring theme in citrate chemistry, with related structures observed for other lanthanides where citrate and other ligands bridge two metal centers. rsc.org

Within the [Dy(citrate)(H₂O)]n framework, each dysprosium(III) ion is in an eight-coordinate environment. The coordination sphere is composed of six oxygen atoms contributed by the carboxylate and hydroxyl groups of the bridging citrate ligands, and two oxygen atoms from coordinated water molecules. This eight-coordination geometry is a common feature for lanthanide ions. While an eight-coordinate system is observed in this specific this compound polymer, other coordination numbers, such as nine-fold coordination forming a mono-capped square antiprism, have been identified in related compounds like lanthanum citrate trihydrate. researchgate.net The citrate ligand's ability to chelate, often using its α-hydroxy and α-carboxy groups to form a five-membered ring with the metal ion, is a key factor in dictating the final coordination geometry. rsc.orgresearchgate.net

Crystallographic data obtained from SC-XRD analysis precisely define the symmetry and unit cell parameters of the crystal. The two-dimensional this compound polymer, [Dy(citrate)(H₂O)]n, has been determined to crystallize in the monoclinic system. The specific space group was identified as P2₁/c. This finding aligns with studies of other lanthanide citrates, such as those of holmium, erbium, lutetium, and lanthanum, which also report crystallization in the monoclinic system, suggesting a common structural preference for this class of compounds. acs.orgjournalssystem.com

Table 1: Crystallographic Data for [Dy(citrate)(H₂O)]n

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination Number8
Molecular FormulaC₆H₇DyO₈

Powder X-ray Diffraction (XRD) Characterization of this compound Materials

Powder X-ray diffraction (PXRD) is an essential technique for analyzing polycrystalline or nanocrystalline materials where single crystals cannot be grown. It is widely used for phase identification, to assess sample purity, and to determine microstructural properties such as crystallite size and lattice strain.

PXRD is instrumental in characterizing the products of synthesis methods that yield fine powders, such as sol-gel, combustion, and hydrothermal routes. For instance, dysprosium-citrate intermediates prepared via combustion and subsequent calcination at 550°C exhibit broad diffraction peaks in their XRD patterns, which is characteristic of a nanocrystalline phase. Analysis of these peaks indicated an average crystallite size in the range of 12–17 nm.

Hydrothermal synthesis of other lanthanide citrates, such as those of holmium, erbium, and lutetium, also yields nanocrystalline powders. The crystallite sizes for these compounds, as determined by PXRD using the Halder-Wagner method, were found to be 67.8 nm for holmium citrate, 103.7 nm for erbium citrate, and 68.1 nm for lutetium citrate. journalssystem.com Similarly, dysprosium-substituted zinc ferrites prepared using a citrate gel method showed crystallite sizes between 12.72 nm and 16.86 nm, calculated using the Scherrer equation. karazin.ua

PXRD patterns provide precise information on the lattice parameters of a crystalline phase. In dysprosium-containing materials, such as substituted spinel ferrites or perovskites often prepared using citrate-based methods, changes in the lattice parameters can be systematically tracked with PXRD. mdpi.comdoi.org These variations are often attributed to the substitution of host ions with the dysprosium(III) ion, which has a specific ionic radius (approx. 0.92 Å to 1.03 Å depending on coordination). mdpi.comdoi.orgwhiterose.ac.uk For example, in dysprosium-substituted nickel ferrites, the lattice parameters were observed to elongate as the dysprosium content increased, confirming the incorporation of the larger Dy³⁺ ion into the crystal lattice. mdpi.com

Furthermore, PXRD is a key tool for analyzing cation distribution. In complex oxides with multiple crystallographic sites, such as the tetrahedral and octahedral sites within a spinel structure, the relative intensities of the diffraction peaks can provide information about where different cations are located. karazin.ua This analysis, often complemented by other techniques, is crucial for understanding the structure-property relationships in these materials. karazin.uamdpi.com

Table 2: Examples of Crystallite Size and Lattice Parameter Data from XRD Analysis of Dysprosium-Containing Compounds

CompoundSynthesis MethodCrystallite Size (nm)Lattice Parameter (Å)Reference
Dy-citrate intermediate (calcined)Combustion12–17Not specified
NiDyxFe₂₋ₓO₄Sol-Gel Citrate24–35a = 8.34 - 8.36 mdpi.com
DyₓZn₁₋ₓFe₂₋ₓO₄Sol-Gel Autocombustion12.72–16.86Not specified karazin.ua
BaNi₂Dy₀.₉Fe₁₅.₁O₂₇Citrate Sol-Gel33–45c = 52.54 ias.ac.in

Electron Microscopy for Morphological and Microstructural Characterization

The morphological and microstructural properties of this compound are typically investigated in its intermediate state as a gel or a dried powder, often referred to as a xerogel, which forms during chemical synthesis methods. These techniques are crucial for visualizing the material's surface topography, particle shape, size distribution, and internal structure.

Scanning Electron Microscopy (SEM) is employed to study the surface morphology of the as-prepared this compound materials. In the context of sol-gel synthesis, where dysprosium nitrate (B79036) is often mixed with citric acid, a polymeric resin or gel is formed. The SEM analysis is typically performed on this precursor after it has been dried.

While direct SEM micrographs of pure this compound are not extensively published, studies on related materials prepared by similar citrate precursor methods provide insight. For instance, analysis of various metal-citrate precursor gels shows that the morphology can be influenced by factors such as pH. rsc.org In some syntheses, the dried gel appears as a porous, open network. rsc.org Investigations into dysprosium-substituted materials prepared via citrate methods often describe the initial formation of a "dry gel" before calcination. scispace.comias.ac.in For similar rare-earth chromites prepared using a gel method, a uniform wormlike morphology was observed in the xerogel stage. nih.gov These findings suggest that the this compound precursor likely exists as an amorphous, porous solid with a high degree of agglomeration.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the characterization of particle size, shape, and crystallinity of the this compound precursor at the nanoscale. TEM analysis of the uncalcined precursor is critical to confirm whether the material is amorphous or nanocrystalline.

Direct TEM studies specifically on this compound precursors are scarce. However, research on analogous citrate precursors provides valuable comparative data. For example, TEM analysis of lanthanum tantalate citrate precursors dried at 135 °C revealed an amorphous xerogel phase, characterized by particle agglomerates approximately 100 nm in size, with no discernible crystalline lattice. researchgate.net Within these agglomerates, smaller, spherical amorphous clusters around 10 nm were also observed. researchgate.net Similarly, studies on dysprosium-doped materials mention the formation of a gel that is then dried, with TEM being used to analyze the final calcined nanoparticles. scispace.comias.ac.in The TEM micrographs of the final products, such as ferrites, show irregular, non-spherical nanoparticles with sizes ranging from 40 to 50 nm, which are noted to be stacked due to magnetic interactions. scispace.comias.ac.in This suggests that the initial this compound particles within the gel are likely on the nanoscale, providing the building blocks for the final material.

Data Tables

Table 1: Characteristics of Metal-Citrate Precursors from Sol-Gel Synthesis

Precursor TypeAnalytical TechniqueObserved Morphology/StructureTypical SizeReference
Lanthanum Tantalate CitrateTEMAmorphous xerogel phase, particle agglomerates~100 nm researchgate.net
Lanthanum Tantalate CitrateTEMSpherical amorphous clusters within agglomerates~10 nm researchgate.net
Dysprosium-containing Ferrite (B1171679) CitrateTEM (of final product)Irregular, non-spherical stacked particles40-50 nm scispace.comias.ac.in
Rare-earth Chromite XerogelFE-SEM / TEMUniform wormlike morphologyNot Specified nih.gov
Nickel-Copper-Zinc Ferrite CitrateSEMOpen and porous network structure (pH dependent)Not Specified rsc.org

Spectroscopic Investigations of Dysprosium Citrate Electronic Structure and Bonding

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination

FT-IR spectroscopy is a powerful tool for investigating the coordination of the citrate (B86180) ligand to the dysprosium ion. By analyzing the vibrational frequencies of the functional groups in the citrate molecule, particularly the carboxylate groups, detailed information about the bonding interactions can be obtained.

Identification of Citrate Coordination Modes

The citrate ion (C₆H₅O₇³⁻) possesses multiple carboxylate (COO⁻) and a hydroxyl (-OH) group, all of which can potentially coordinate to a metal ion. The way these groups bind to the dysprosium ion is known as the coordination mode. FT-IR spectroscopy helps in identifying these modes by observing shifts in the vibrational frequencies of these groups upon complexation. journalssystem.com

The coordination of the carboxylate groups can be categorized into several modes, including unidentate, bidentate (chelating), and bridging. nih.gov911metallurgist.com Each of these modes results in a unique electronic environment around the carboxylate group, which in turn affects its stretching frequencies. nih.gov For instance, studies on lanthanide citrates have shown that the interactions between the carboxyl and hydroxyl functional groups of the citrate ligands and the lanthanide cation lead to shifts in their characteristic IR bands. journalssystem.com In the case of dysprosium citrate, the coordination of the citrate ligand has been confirmed through the observation of characteristic asymmetric and symmetric stretching modes of the carboxylate groups.

Analysis of Asymmetric and Symmetric Carboxylate Stretching Vibrations

The carboxylate group has two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The frequencies of these vibrations are sensitive to the coordination environment. princeton.eduspectroscopyonline.com The difference in the wavenumbers between the asymmetric and symmetric stretches (Δν = νₐₛ - νₛ) is particularly useful in diagnosing the coordination mode of the carboxylate group. 911metallurgist.comresearchgate.net

Ionic or Bidentate Chelating: A smaller separation (Δν) typically indicates an ionic interaction or a bidentate chelating coordination mode. 911metallurgist.com

Unidentate: A larger separation (Δν) is characteristic of a unidentate coordination mode. 911metallurgist.com

Bridging: The Δν value for a bridging coordination mode is generally intermediate between that of the ionic/bidentate and unidentate modes.

In a study of a two-dimensional citrate-bridged dysprosium(III) coordination polymer, FT-IR spectroscopy identified the asymmetric COO⁻ stretching vibration at 1580 cm⁻¹ and the symmetric mode at 1390 cm⁻¹. The separation between these bands (Δν = 190 cm⁻¹) is indicative of the coordination of the carboxylate groups to the dysprosium ions. The table below summarizes typical vibrational frequencies for different carboxylate coordination modes.

Coordination ModeAsymmetric Stretch (νₐₛ) (cm⁻¹)Symmetric Stretch (νₛ) (cm⁻¹)Separation (Δν) (cm⁻¹)
Ionic1510-16501280-1400Small
UnidentateHigher than ionicLower than ionic~200-300
BidentateLower than unidentateHigher than unidentateSmaller than unidentate
BridgingIntermediate between unidentate and bidentate

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. semineral.esunimi.it The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

Probing Local Coordination Environments of Dysprosium Ions

The EXAFS region of the XAS spectrum can provide quantitative information about the local coordination environment of the dysprosium ion, including the number of neighboring atoms, their distance from the dysprosium ion, and the degree of disorder. semineral.esunimi.it This information is crucial for building a detailed model of the this compound complex in various states (e.g., solid, solution).

The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can also be used to probe the local environment. semineral.esresearchgate.netaps.org The shape and position of the absorption edge can provide qualitative information about the symmetry of the dysprosium site. semineral.esresearchgate.net For instance, the pre-edge features in XANES spectra are related to the coordination geometry of the absorbing atom. researchgate.net

Elucidating Dysprosium Valence State Changes in Citrate Systems

XANES spectroscopy is particularly sensitive to the oxidation state of the absorbing atom. semineral.esaps.org A shift in the absorption edge energy to higher values typically indicates an increase in the oxidation state. This capability is valuable for studying potential redox reactions involving dysprosium in citrate systems.

While dysprosium predominantly exists in the +3 oxidation state in its compounds, XANES can be employed to confirm its valence state within the citrate complex and to investigate any changes that might occur under specific conditions, such as in the presence of oxidizing or reducing agents. Studies on other dysprosium-containing materials have successfully used XANES to determine the trivalent state of dysprosium. aps.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. libretexts.orgtechnologynetworks.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgscribd.com The wavelengths at which absorption occurs are characteristic of the electronic structure of the compound. azooptics.com

In the case of this compound, the UV-Vis spectrum is expected to show absorptions arising from both the citrate ligand and the dysprosium(III) ion. The citrate ligand itself can exhibit π → π* and n → π* transitions. rsc.org Upon complexation with dysprosium, these ligand-based absorption bands may shift, providing further evidence of coordination. rsc.org

The Dy³⁺ ion has a rich electronic structure arising from its 4f electrons. The electronic transitions within the 4f shell are typically sharp, line-like absorptions, although they are often weak because they are Laporte-forbidden. rsc.org These f-f transitions occur at specific wavelengths and can be used to identify the presence of the Dy³⁺ ion. For example, a weak absorption band at 756 nm in a dysprosium complex has been attributed to the ⁶H₁₅/₂ to ⁶F₃/₂ f-f transition of the Dy³⁺ ion. rsc.org The absorption spectrum of a this compound complex would therefore be a combination of the broad ligand-based absorptions and the sharp, weaker f-f transitions of the dysprosium ion.

The table below presents a summary of the spectroscopic techniques and the information they provide for the study of this compound.

Spectroscopic TechniqueInformation ObtainedKey Spectral Features
FT-IRCitrate coordination modes, bonding of carboxylate groups. journalssystem.comAsymmetric and symmetric COO⁻ stretching vibrations, Δν value.
XAS/XANESLocal coordination environment of Dy³⁺, interatomic distances, coordination number, valence state. semineral.esresearchgate.netAbsorption edge position and shape, pre-edge features, EXAFS oscillations. researchgate.net
UV-VisElectronic transitions of citrate ligand and Dy³⁺ ion. rsc.orgrsc.orgBroad ligand-based absorption bands (π→π, n→π), sharp f-f transition peaks for Dy³⁺. rsc.orgrsc.org

Photoluminescence Spectroscopy of Dysprosium(III) in Citrate Complexes

Photoluminescence spectroscopy is a powerful tool for probing the electronic structure and local environment of dysprosium(III) ions within citrate complexes. The characteristic sharp emission bands of Dy³⁺ arise from intra-4f electronic transitions, which are influenced by the coordinating citrate ligands.

Characterization of Emission Peaks and Electronic Transitions (e.g., ⁴F₉/₂–⁶H₁₅/₂, ⁴F₉/₂–⁶H₁₃/₂)

The emission spectrum of dysprosium(III) in citrate complexes is typically dominated by two prominent transitions originating from the ⁴F₉/₂ excited state. nih.govresearchgate.net These are the ⁴F₉/₂ → ⁶H₁₅/₂ transition, which results in blue emission, and the ⁴F₉/₂ → ⁶H₁₃/₂ transition, responsible for yellow emission. nih.govresearchgate.net

The ⁴F₉/₂ → ⁶H₁₅/₂ is a magnetic dipole transition, and its intensity is relatively insensitive to the coordination environment around the Dy³⁺ ion. nih.gov In contrast, the ⁴F₉/₂ → ⁶H₁₃/₂ transition is a "hypersensitive" electric dipole transition, meaning its intensity is highly sensitive to the local symmetry of the Dy³⁺ site. nih.govresearchgate.net An increase in the intensity of this yellow emission band relative to the blue emission band indicates that the Dy³⁺ ion occupies a site with low symmetry and without an inversion center. nih.gov

Other, typically weaker, emission bands can also be observed, such as the ⁴F₉/₂ → ⁶H₁₁/₂ transition in the red region of the spectrum. nih.gov The precise positions of these emission peaks can vary slightly depending on the specific coordination and structure of the this compound complex. For instance, in some dysprosium complexes, characteristic emission peaks are observed at approximately 482 nm (blue) and 572 nm (yellow). researchgate.netresearchgate.net In other systems, these peaks may be centered around 481 nm and 575 nm. nih.gov

Table 1: Characteristic Emission Peaks of Dysprosium(III) in Various Complexes

Transition Wavelength Range (nm) Color Nature of Transition
⁴F₉/₂ → ⁶H₁₅/₂ 481 - 483 Blue Magnetic Dipole nih.gov
⁴F₉/₂ → ⁶H₁₃/₂ 572 - 575 Yellow Electric Dipole (Hypersensitive) nih.govresearchgate.net
⁴F₉/₂ → ⁶H₁₁/₂ ~666 Red Electric Dipole nih.gov

Mechanisms of Ligand-to-Metal Energy Transfer (Antenna Effect)

The luminescence of the Dy³⁺ ion in citrate complexes is often sensitized through a process known as the "antenna effect" or ligand-to-metal energy transfer. uniud.it In this mechanism, the citrate ligand, which has a broad and strong absorption in the UV region, acts as an antenna. It absorbs the excitation energy and efficiently transfers it to the emissive ⁴F₉/₂ level of the Dy³⁺ ion. uniud.itacs.org This process is crucial because the direct excitation of the f-f transitions of Dy³⁺ is inefficient due to their low absorption coefficients. uniud.it

The energy transfer can occur through several mechanisms, with dipole-dipole interactions being a significant pathway. acs.orgiaea.org The efficiency of this transfer depends on the spectral overlap between the ligand's emission (or triplet state energy) and the absorption bands of the Dy³⁺ ion. researchgate.netacs.org For an effective antenna effect, the triplet state energy of the ligand should be slightly higher than the energy of the accepting ⁴F₉/₂ level of Dy³⁺ to facilitate energy transfer and minimize back-energy transfer. acs.org

Determination of Radiative Lifetimes and Branching Ratios

The radiative lifetime (τᵣ) is an intrinsic property of an excited state and represents the theoretical lifetime if all de-excitation occurred through radiative processes. It can be calculated from the emission spectrum and is a key parameter in evaluating the efficiency of a luminescent material. nasa.govpsu.edu The observed luminescence lifetime (τₒ), which is measured experimentally, is influenced by both radiative and non-radiative decay processes.

The branching ratio (β) for a specific transition from an excited state is the fraction of the total radiative decay that occurs through that particular transition. researchgate.netnasa.gov It provides insight into the relative probabilities of the different emission pathways. For example, the branching ratios for the ⁴F₉/₂ → ⁶Hⱼ (J = 15/2, 13/2, 11/2) transitions can be determined from the integrated intensities of the corresponding emission bands. researchgate.net

These parameters are often evaluated using the Judd-Ofelt theory, which allows for the calculation of transition probabilities from the absorption spectrum. researchgate.netnasa.gov

Quantification of Quantum Efficiencies

The relationship between the observed lifetime (τₒ) and the radiative lifetime (τᵣ) is given by: Φ = τₒ / τᵣ

Judd-Ofelt Analysis for Spectroscopic Intensity Parameters

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of intra-4f transitions of lanthanide ions in various environments. nasa.govrsc.org By analyzing the absorption spectrum, a set of three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) can be derived. researchgate.netnasa.gov

These parameters provide valuable information about the local environment and bonding around the Dy³⁺ ion.

Ω₂ is highly sensitive to the asymmetry of the coordination site and the covalency of the metal-ligand bond. rsc.org

Ω₄ and Ω₆ are more related to the bulk properties and rigidity of the host material. science.gov

Once determined, the Judd-Ofelt parameters can be used to calculate a range of important spectroscopic properties, including:

Radiative transition probabilities (A) researchgate.netnasa.gov

Radiative lifetimes (τᵣ) researchgate.netnasa.gov

Luminescence branching ratios (β) researchgate.netnasa.gov

This analysis allows for a quantitative understanding of the radiative properties of this compound and helps in correlating its structure with its luminescent behavior. researchgate.netrsc.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Hydration States

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. For this compound, TGA provides crucial information about its hydration state and the pathway of its thermal decomposition.

Studies on hydrated metal citrates, including those of rare earths, show a multi-step decomposition process. researchgate.netunca.edu

Dehydration: The initial mass loss observed upon heating typically corresponds to the removal of water molecules, both adsorbed and coordinated. unca.eduwordpress.com For instance, in a study on amorphous dysprosium carbonate, the loss of structural water occurred at around 100°C. wordpress.com

Decomposition of Citrate: Following dehydration, the citrate ligand itself begins to decompose. This is a complex process that can involve the formation of intermediate species like aconitates or acetonedicarboxylates and the evolution of gases such as CO, CO₂, and acetone. researchgate.net This decomposition of the organic part often occurs in multiple steps over a temperature range. For a dysprosium iron citrate precursor, the citrate groups were found to be completely destroyed in the 280–330 °C range. researchgate.net

The specific temperatures and mass losses for each step are characteristic of the compound's stoichiometry and structure. For example, the thermal decomposition of a precursor with the composition Dy₃Fe₅(Cit)₂₅·36H₂O has been investigated in detail, showing distinct steps for dehydration and citrate breakdown. researchgate.net TGA is therefore essential for determining the number of water molecules in the hydrated this compound complex and for understanding the mechanism by which it transforms into dysprosium oxide upon heating. frontiersin.org

Table 2: General Thermal Decomposition Stages of a Hydrated Metal Citrate

Stage Process Temperature Range (°C) Evolved Products
1 Dehydration ~ 65 - 200 H₂O
2 Citrate Decomposition ~ 200 - 400 CO, CO₂, H₂O, Acetone researchgate.net
3 Final Oxide Formation > 400 CO₂

Magnetic Properties and Magneto Structural Correlations in Dysprosium Citrate Systems

Magnetic Susceptibility Measurements of Dysprosium Citrate (B86180) Complexes

Magnetic susceptibility measurements are a cornerstone technique for probing the magnetic properties of dysprosium citrate systems. These measurements provide insights into the spin state of the Dy(III) ions, the nature of magnetic interactions between them, and the presence of slow magnetic relaxation, a hallmark of SMM behavior.

Observation and Interpretation of Slow Magnetic Relaxation Behavior

In a notable study, a two-dimensional (2D) citrate-bridged dysprosium(III) coordination polymer, [Dy(citrate)(H2O)]n, was synthesized and its magnetic properties investigated. Magnetic susceptibility measurements revealed slow relaxation of magnetization, a characteristic feature of single-molecule magnets. This behavior is attributed to the slow reorientation of the magnetic moment of the molecule, which becomes "blocked" at low temperatures. The relaxation dynamics in such systems are often complex, involving multiple processes such as Orbach, Raman, and quantum tunneling of magnetization (QTM). berkeley.edu For instance, in some dysprosium complexes, the QTM process can be suppressed by the application of an external DC magnetic field, leading to the observation of field-induced slow relaxation. berkeley.edumdpi.com The temperature and frequency dependence of the AC magnetic susceptibility signals (in-phase χ' and out-of-phase χ'') are analyzed to understand these relaxation processes. The appearance of a peak in the χ'' signal indicates the temperature and frequency at which the relaxation rate of the magnetization matches the frequency of the oscillating AC field.

Influence of Citrate Bridging Geometry on Magnetic Frustration

The way citrate ligands bridge multiple dysprosium ions has a profound impact on the magnetic properties of the resulting structure. The geometry of these bridges can lead to magnetic frustration, a situation where competing magnetic interactions prevent the system from settling into a simple, ordered magnetic ground state. uzh.ch In the case of the 2D citrate-bridged dysprosium(III) coordination polymer, the observed slow magnetic relaxation was attributed in part to the frustrated geometry of the citrate bridge.

Magnetic frustration can arise from the arrangement of magnetic ions in a way that all pairwise interactions cannot be simultaneously satisfied. For example, in a triangular arrangement of antiferromagnetically coupled spins, it is impossible for all adjacent spins to be anti-aligned. While both ferromagnetic and antiferromagnetic interactions have been observed in citrate complexes, the specific geometry of the citrate bridge, including bond angles and distances between the dysprosium ions, determines the nature and strength of the magnetic coupling. researchgate.net This coupling, in turn, influences the magnetic ground state and the dynamics of magnetization reversal. In some multinuclear dysprosium systems, ferromagnetic coupling can lead to a stable magnetic ground state and remanence, while in others, it can result in a frustrated ground state where the magnetization decays rapidly in zero field. uzh.ch

Single-Molecule Magnet (SMM) Characteristics of this compound Derivatives

This compound derivatives are promising candidates for single-molecule magnets (SMMs) due to the high magnetic anisotropy of the Dy(III) ion. SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. The performance of a dysprosium-based SMM is intrinsically linked to the ligand field created by its coordination environment, which in this case is heavily influenced by the citrate ligands.

Determination of Effective Energy Barriers and Relaxation Times

A critical parameter for characterizing an SMM is the effective energy barrier for magnetization reversal (Ueff). This barrier represents the energy required for the magnetic moment to flip from one orientation to another. Ueff can be determined by analyzing the temperature dependence of the relaxation time (τ), which is often extracted from the frequency-dependent AC susceptibility data. The relationship between τ and temperature (T) in the thermally activated region is described by the Arrhenius law: τ = τ₀ exp(Ueff / kBT), where τ₀ is the pre-exponential factor and kB is the Boltzmann constant.

By fitting the experimental data to this model, Ueff and τ₀ can be determined. For instance, in a study of a cobalt(II)-dysprosium(III) compound, an activation energy of U/kB = 9.2 K and a relaxation time constant of τ₀ = 1.0 × 10⁻⁶ s were estimated from AC susceptibility measurements. researchgate.net In another dysprosium complex, a much higher effective energy barrier of Ueff = 1025 K was achieved. researchgate.net The values of Ueff and τ₀ are highly sensitive to the specific molecular structure and the local environment of the Dy(III) ion.

Compound/SystemEffective Energy Barrier (Ueff)Relaxation Time (τ₀)Notes
[CoII-DyIII] compound9.2 K1.0 x 10⁻⁶ sDetermined from AC susceptibility measurements. researchgate.net
[Dy(L)₂(py)₅][BPh₄]1815(1) K-One of the largest reported Ueff values for a dysprosium SMM. researchgate.net
[Dy(OtBu)₂(L)₄]⁺ (L = 4-phenylpyridine)2075(11) K5.61(2) x 10⁻¹³ sExample of a high Ueff in a six-coordinate Dy(III) SMM. chemrxiv.org
[(η⁵-C₅ⁱPr₅)Dy(η⁵-Cp*)]1551 cm⁻¹1.2 x 10⁻¹³ sRecord for a divalent lanthanide SMM. nih.gov
Triangular dodecahedral Dy(III) SMM (complex 2)686 K3.1 x 10⁻¹¹ sHigh barrier attributed to a pseudo-mono-axial ligand field. nih.gov
Triangular dodecahedral Dy(III) SMM (complex 3)469 K9.3 x 10⁻¹¹ sDemonstrates the influence of subtle ligand changes on Ueff. nih.gov

Correlation between Dysprosium Coordination Geometry and Spin Dynamics

The spin dynamics, including the relaxation pathways and the magnitude of the energy barrier, are intimately correlated with the coordination geometry around the dysprosium ion. researchgate.net Theoretical and experimental studies have shown that the design of high-performance Dy-SMMs hinges on creating a specific ligand field that maximizes the magnetic anisotropy. rsc.org

For dysprosium(III) with its oblate electron density, a strong axial ligand field is generally desired to stabilize the |±15/2⟩ Kramers doublet as the ground state, leading to strong magnetic anisotropy. rsc.org The coordination number and the geometry of the coordinating atoms play a crucial role. Low-coordinate dysprosium complexes are often targeted as they can lead to large crystal field splitting. rsc.org

In dinuclear dysprosium complexes, the coordination geometry of each Dy(III) ion can be different, leading to complex magnetic relaxation processes. researchgate.net For example, in heteroleptic triple-decker complexes, the deviation from ideal D4h symmetry in the coordination sphere of the Dy3+ ions was found to influence the dual magnetic relaxation processes observed. researchgate.net The nature of the bridging ligands, such as citrate, not only mediates magnetic exchange but also influences the coordination geometry of the metal centers, thereby providing a handle to tune the spin dynamics.

Effects of Dysprosium Substitution on Magnetic Properties of Related Materials (e.g., Nanoferrites)

The substitution of rare earth ions like dysprosium into spinel ferrite (B1171679) structures is a known strategy to modify their structural and magnetic properties for applications in electronic and magnetic storage devices. ijesit.com The large ionic radii of rare earth ions induce strain and can significantly alter the material's magnetic characteristics. ijesit.com The citrate sol-gel auto-combustion technique is a common method for preparing such dysprosium-substituted spinel ferrites. nih.govacs.org The properties of the resulting nanoferrites are strongly correlated with the concentration of dysprosium. nih.govacs.org

Impact on Saturation Magnetization

The effect of dysprosium substitution on saturation magnetization (Mₛ) is complex and highly dependent on the host ferrite material and the concentration of the dopant. In some cases, a noticeable improvement in magnetic parameters, including saturation magnetization, is observed with Dy substitution. nih.gov For example, in NiFe₂O₄ nanoparticles, Dy³⁺ substitution led to an increase in Mₛ at both room and low temperatures. nih.gov Similarly, in Z-type hexaferrites (Ba₃Co₂Fe₂₄₋ₓDyₓO₄₁), the saturation magnetization was found to increase with the amount of Dy doping. researchgate.net

Conversely, in other ferrite systems, dysprosium substitution leads to a decrease in saturation magnetization. Studies on copper ferrite (CuFe₂O₄) and cobalt ferrite (CoFe₂O₄) show that the incorporation of dysprosium ions reduces the saturation magnetization. ijesit.comnaturalspublishing.com This reduction is attributed to the weakening of the A-B superexchange interaction. ijesit.comnaturalspublishing.com In W-type barium hexaferrites (BaNi₂DyₓFe₁₆₋ₓO₂₇), magnetization was also observed to decrease as the Dy content increased. ias.ac.inscispace.com The variation in saturation magnetization in different systems can be explained by factors such as cation redistribution and particle size effects. naturalspublishing.comresearchgate.net

The following table summarizes the varied impact of dysprosium substitution on the saturation magnetization of different nanoferrite systems.

Ferrite SystemDy³⁺ Concentration (x)Effect on Saturation Magnetization (Mₛ)Reference
NiFe₂O₄0.0 ≤ x ≤ 0.1Noticeable improvement nih.gov
NiFe₂O₄x = 0.07 (optimal)Increase reported researchgate.net
CoFe₂O₄x = 0.0 - 0.25Decreases with Dy substitution ijesit.com
CuFe₂O₄x = 0.00 - 0.15Reduces with Dy substitution naturalspublishing.com
Cu₀.₈Cd₀.₂Fe₂O₄x = 0.0 - 0.10Varies with concentration and temperature researchgate.net
BaNi₂Fe₁₆O₂₇ (W-type)x = 0 - 0.9Decreases with increase of Dy content ias.ac.inscispace.com
Ba₃Co₂Fe₂₄O₄₁ (Z-type)x = 0.00 - 0.10Increases with Dy doping amount researchgate.net
Co-Zn Ferritey = 0.00 - 0.05Decreases with Dy-doping level aip.org

Analysis of Superexchange Interactions and Ionic Radii Effects

The magnetic properties of ferrites are primarily governed by the superexchange interactions between magnetic ions located on the tetrahedral (A) and octahedral (B) sites of the spinel structure. aip.orgrsc.org The introduction of dysprosium ions, which have a significantly larger ionic radius than Fe³⁺ ions, causes notable structural and magnetic changes. nih.govacs.orgmdpi.com The ionic radius of Dy³⁺ is approximately 0.91 Å to 1.03 Å, while that of Fe³⁺ is about 0.64 Å to 0.78 Å. nih.govacs.orgmdpi.com

Due to their large size, Dy³⁺ ions preferentially occupy the octahedral (B) sites in the spinel lattice. ijesit.comnih.govacs.org This substitution of smaller Fe³⁺ ions with larger Dy³⁺ ions leads to an expansion of the lattice, causing structural distortion and internal microstrain. ijesit.comnih.govacs.org This distortion directly affects the bond angles and distances between the magnetic ions and the mediating oxygen ions, thereby altering the strength of the superexchange interactions (Fe³⁺-O²⁻-Fe³⁺). nih.govacs.org

Solution Chemistry and Coordination Dynamics of Dysprosium Citrate Interactions

pH-Dependent Speciation of Citrate (B86180) and Dysprosium-Citrate Complex Formation

The formation and stability of dysprosium-citrate complexes are profoundly influenced by the solution's pH. Citric acid (H₃C₆H₅O₇) is a weak polyprotic acid, meaning it can donate three protons. The degree of its deprotonation, and thus the dominant citrate species available for complexation, is directly tied to the pH of the solution. The primary citrate species are H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻. As the pH increases, the citric acid deprotonates stepwise, increasing the availability of the more negatively charged species (HCit²⁻ and Cit³⁻), which are more effective at forming stable complexes with the Dy³⁺ cation. acs.org The synthesis of dysprosium-based metal-organic frameworks (MOFs) has also been shown to be highly pH-dependent, with different pH ranges promoting the formation of distinct structural complexes. rsc.org

To predict and understand the formation of dysprosium-citrate complexes, it is essential to model the speciation of citrate across a wide pH range. Chemical speciation software, such as MEDUSA (and its Java-based equivalent, Spana) or Visual MINTEQ, are utilized for this purpose. researchgate.netmdpi.comsurfacesciencewestern.com These programs use thermodynamic equilibrium constants to calculate the concentration of each citrate species (H₃Cit, H₂Cit⁻, HCit²⁻, Cit³⁻) as a function of pH.

For instance, at a low pH (e.g., below 3), the fully protonated H₃Cit and H₂Cit⁻ species are dominant, which are less favorable for binding with Dy³⁺. acs.org As the pH rises to between 4 and 6, the HCit²⁻ species becomes more prevalent, favoring complexation. At pH values above 8, the fully deprotonated Cit³⁻ anion dominates, which can strongly bind to the dysprosium ion. Modeling demonstrates that the extraction efficiency of dysprosium citrate can peak at specific pH values, such as 10.3, corresponding to the optimal availability of the Cit³⁻ species for interaction with certain extractants.

Table 1: Predominant Citrate Species at Various pH Ranges This table is illustrative, based on typical citric acid pKa values (pKa1 ≈ 3.1, pKa2 ≈ 4.7, pKa3 ≈ 6.4).

pH RangePredominant Citrate SpeciesImplication for Dy³⁺ Complexation
< 3H₃C₆H₅O₇ / H₂C₆H₅O₇⁻Weak metal binding due to protonation of carboxylate groups. acs.org
4 - 6HC₆H₅O₇²⁻Favorable complexation, often forming key species in extraction processes.
> 7C₆H₅O₇³⁻Strong complex formation due to high negative charge.

The molar ratio of dysprosium to citrate is a critical parameter that must be optimized to ensure complete complexation and prevent the precipitation of dysprosium hydroxide (B78521) or other unwanted solids. The ideal stoichiometric ratio depends on the desired outcome, such as the synthesis of a specific coordination polymer or the preparation of precursors for nanomaterials.

Research has explored various molar ratios for different applications:

A 1:1 molar ratio of dysprosium(III) nitrate (B79036) to citric acid has been used in hydrothermal synthesis to create a two-dimensional citrate-bridged dysprosium(III) coordination polymer.

A 3:1 molar ratio of citric acid to dysprosium(III) nitrate was found to be optimal for a sol-gel autocombustion method, achieving complete combustion to form crystalline products at relatively low temperatures (400°C).

A 1:5 molar ratio of Dy(NO₃)₃ to citric acid in ethylene (B1197577) glycol was employed to produce a polymeric resin, which upon calcination yielded dysprosium oxide nanoparticles.

Conversely, in separation processes, an excess of the citrate ligand can be detrimental. At high citrate concentrations (>50 mmol·L⁻¹), competition for anionic exchange sites can occur, leading to reduced extraction yields for dysprosium. This highlights the necessity of carefully optimizing citrate levels to enhance the selectivity and efficiency of separation.

Table 2: Examples of Dysprosium:Citrate Stoichiometric Ratios in Synthesis

Dy:Citrate Molar RatioSynthesis MethodApplication/ProductReference
1:1Hydrothermal Synthesis2D Coordination Polymer
1:3Sol-Gel AutocombustionCrystalline Oxide Products
1:5Polymeric Resin FormationDysprosium Oxide Nanoparticles

Stability and Solubility of this compound in Aqueous Systems

The stability and solubility of dysprosium-citrate complexes are crucial for their application, particularly in aqueous environments. These properties are strongly dependent on solution conditions, including pH, temperature, and ionic strength.

A standard method for evaluating the solubility and stability of this compound across different pH conditions is stepwise pH titration. This experimental approach involves preparing a solution of this compound and incrementally adjusting the pH, typically over a wide range from acidic to basic (e.g., pH 3–12). xrfscientific.com

At each pH interval, the solution is allowed to reach equilibrium. A sample is then taken, and the concentration of dissolved dysprosium is quantified. A highly sensitive analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is commonly used for this quantification due to its ability to accurately measure metal ion concentrations at very low levels.

The resulting data, a plot of dissolved dysprosium concentration versus pH, provides a detailed profile of the complex's solubility. This curve can reveal the pH ranges where the complex is most stable and soluble, and where it may precipitate out of solution, often as dysprosium hydroxide at higher pH values. wikipedia.org The shape of the titration curve, when plotting pH against the volume of titrant added, also indicates the formation of complexes, as the curve for the metal-ligand solution will be shifted relative to the curve for the ligand alone. uobabylon.edu.iq

The stability of dysprosium-citrate complexes is also a function of temperature. Both the thermodynamic (equilibrium) and kinetic (rate of formation/dissociation) aspects of stability can be affected by thermal changes. Experimental assessments are typically conducted over a range of temperatures, for example, from 25°C to 80°C, to determine these dependencies.

The ionic strength of the aqueous medium, which is a measure of the total concentration of ions in solution, can influence the dissociation of dysprosium-citrate complexes. The presence of other ions in solution can shield the electrostatic interactions between the Dy³⁺ cation and the citrate anion, potentially weakening the complex and promoting dissociation.

To study these effects, experiments are designed where an inert salt, such as sodium chloride (NaCl) or potassium chloride (KCl), is added to the dysprosium-citrate solution to simulate specific environmental or physiological conditions. The degree of complex dissociation is then measured.

The effect of ionic strength on rare-earth element complexation can be variable. Some studies report a small influence of ionic strength on the adsorption of REEs, while others have observed decreased complexation and adsorption at higher ionic strengths (>0.1 M). acs.orgosti.gov For dysprosium specifically, ionic strength has been shown to be an influential parameter in its removal from aqueous solutions, suggesting its stability is sensitive to the background electrolyte concentration. nih.gov Advanced modeling approaches, such as the Specific Interaction Theory (SIT), can be used to evaluate and extrapolate the effects of ionic strength on complex formation constants. tandfonline.comcambridge.org

Table 3: Factors Influencing this compound Stability and Solubility

ParameterInfluence on Dysprosium-Citrate ComplexExperimental Assessment Method
pH Determines citrate speciation and complex formation/dissolution. acs.orgStepwise pH titration with quantification of dissolved Dy by ICP-MS.
Temperature Affects thermodynamic and kinetic stability. Stability tests across a defined temperature range (e.g., 25-80°C).
Ionic Strength Can shield electrostatic interactions, potentially promoting dissociation. Addition of inert salts (NaCl, KCl) and measurement of complex dissociation.

Competitive Complexation and Extraction Mechanisms

The behavior of this compound in solution is significantly influenced by the presence of other ions and surfaces. Its role in separation technologies is defined by competitive equilibria, interactions with specialized solvents, and its ability to form complexes on mineral surfaces. These mechanisms are crucial for the selective extraction and recovery of dysprosium from mixtures of rare earth elements (REEs).

Interactions with Ionic Liquids in Solvent Extraction Systems

Ionic liquids (ILs) have emerged as effective solvents for REE separation, and their interaction with dysprosium-citrate complexes is central to these processes. mdpi.commdpi.com In many systems, dysprosium is first leached from a solid source (like a magnet) using citric acid, forming aqueous dysprosium-citrate complexes. These anionic complexes can then be extracted into an organic phase containing an ionic liquid through an anion exchange mechanism. rsc.org

For example, quaternary ammonium-based ILs like Aliquat 336 ([A336][NO₃]) and phosphonium-based ILs like Cyphos® IL 101 can act as anion exchangers. solvomet.eursc.org The efficiency of this extraction is highly dependent on pH, as the speciation of citrate (e.g., H₂cit⁻, Hcit²⁻, cit³⁻) determines the charge and stability of the dysprosium-citrate complex. Peak extraction efficiency for this compound is often observed around pH 4–5, where the Hcit²⁻ species, which favors complexation, is predominant.

The combination of ILs with neutral extractants, such as Cyanex 923, can further enhance the separation of dysprosium from neodymium. nih.govmdpi.com The addition of a neutral extractant to the IL phase can increase the distribution ratios of the REEs, improve mass transfer by reducing viscosity, and increase the loading capacity of the solvent. nih.gov

Table 2: Examples of Ionic Liquid-Based Systems for Dysprosium Extraction

Ionic Liquid (IL)Co-Extractant/DiluentAqueous Phase ConditionsExtraction MechanismReference
Aliquat 336-Citrate solution, pH 4-5Anion Exchange
Cyphos® IL 101 ([C101][NO₃])-Nitrate media with EDTAAnion Exchange solvomet.eursc.org
[C101][SCN]Cyanex 923 (40 wt%)Chloride mediaAnion Exchange / Solvation nih.govmdpi.com
[P6,6,6,14]3[Fe(CN)6]-Aqueous sampleDispersive Liquid-Liquid Microextraction acs.org

Formation of Ternary Surface Complexes (e.g., Goethite-REE-Citrate)

The interaction of this compound with mineral surfaces, such as the iron oxide goethite (α-FeOOH), is critical in understanding its environmental transport and in designing mineral-based separation technologies. acs.orgosti.govgeochemsoc.org In these systems, dysprosium can adsorb to the mineral surface by forming a ternary surface complex, where citrate acts as a bridging ligand between the goethite surface and the dysprosium ion (a Type B, or mineral-ligand-metal, complex). acs.orgwustl.edu

The effect of citrate on dysprosium adsorption onto goethite is strongly pH-dependent. acs.orgosti.govosti.gov

At low pH (<5.0) , the presence of citrate enhances the adsorption of dysprosium. acs.orgosti.govgeochemsoc.org This is attributed to the formation of goethite-Dy-citrate ternary surface complexes, which effectively bind the metal to the surface. acs.org

At high pH (>5.0) , citrate inhibits the adsorption of dysprosium. acs.orgosti.govosti.gov This occurs because, at higher pH, highly stable and soluble aqueous Dy-citrate complexes form, which outcompete the surface for the dysprosium ion, keeping it mobile in the solution. acs.orgacs.org

Surface complexation models (SCM) have been used to interpret these experimental findings and predict the behavior of dysprosium in such systems. acs.orgosti.govgeochemsoc.orgosti.gov These models confirm that accounting for the formation of up to two distinct ternary REE-citrate-goethite surface complexes is necessary to accurately simulate the observed adsorption behavior. acs.orgosti.govosti.gov

Table 3: pH-Dependent Effect of Citrate on Dysprosium Adsorption on Goethite

pH RangeEffect on Dy AdsorptionDominant MechanismReference
&lt; 5.0EnhancementFormation of Goethite-Dy-Citrate ternary surface complexes acs.orgosti.govgeochemsoc.orgosti.gov
&gt; 5.0InhibitionFormation of stable aqueous Dy-Citrate complexes acs.orgosti.govgeochemsoc.orgosti.gov

Computational and Theoretical Investigations of Dysprosium Citrate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds in dysprosium-containing complexes. mdpi.comresearchgate.netuab.edu DFT offers a balance between computational cost and accuracy, making it suitable for complex systems involving f-block elements. uab.edu These methods approximate the many-electron wavefunction using the ground state electron density to calculate properties like molecular geometry, bond energies, and electronic distribution. mdpi.comrsc.org

In the context of lanthanide-citrate complexes, DFT has been used to determine structural details. For instance, in a study of europium(III) citrate (B86180), a close chemical analog to dysprosium(III) citrate, DFT calculations complemented FT-IR spectroscopy to reveal that the carboxylate groups of the citrate ligand bind to the metal ion in a monodentate fashion. A study combining surface-enhanced Raman scattering (SERS) with DFT calculations on various lanthanide-citrate complexes (including neighbors of dysprosium) successfully assigned vibrational modes, noting that the intensity of certain modes depends on the specific lanthanide ion and its interaction with the citrate ligand. arxiv.org

Furthermore, DFT studies on other dysprosium complexes, such as a Dy(III)-Fe(III) cyano-bridged compound, have been used to validate molecular structures obtained from X-ray diffraction, providing optimized geometries that are in good agreement with experimental data. mdpi.com These calculations help in understanding the intricate bonding between the dysprosium ion and the surrounding ligands. mdpi.com

Simulation of Spectroscopic Features and Electronic Transitions

Computational methods are also employed to simulate and interpret the spectroscopic features of dysprosium complexes, which are characterized by sharp absorption and emission bands arising from intra-configurational 4f-4f electronic transitions. mdpi.comacs.org These transitions, while formally forbidden, become partially allowed due to mixing with higher energy states and interactions with the ligand field.

The primary luminescence from Dy(III) typically originates from the ⁴F₉/₂ state, with characteristic emission bands in the blue (~480 nm, from ⁴F₉/₂ → ⁶H₁₅/₂), yellow (~575 nm, from ⁴F₉/₂ → ⁶H₁₃/₂), and red (~660 nm, from ⁴F₉/₂ → ⁶H₁₁/₂) regions of the spectrum. mdpi.comacs.org The hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition is particularly dependent on the coordination environment. mdpi.com

Time-dependent density functional theory (TDDFT) can be used to simulate electronic absorption spectra and predict the energies of these transitions. researchgate.net More detailed photophysical studies on Dy(III) solvates in water, methanol, and DMSO have mapped the excited state manifold using absorption and emission spectroscopy. acs.org These experimental studies, often supported by theoretical analysis, show that the crystal field splitting of the energy levels, such as the ⁶H₁₅/₂ ground state and the ⁴F₉/₂ excited state, differs significantly depending on the coordinating solvent molecules, which is reflected in the high-resolution emission spectra. acs.orgacs.org Such simulations and detailed spectroscopic analyses help in unequivocally assigning the emitting states and understanding how the local environment tunes the optical properties. acs.org

Molecular Dynamics Simulations of Dysprosium-Citrate Interactions in Solution

Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules over time, provide a powerful lens to study the behavior of dysprosium citrate in aqueous solutions. nih.gov A critical prerequisite for accurate MD simulations is a well-parameterized force field, which defines the potential energy of the system as a function of its atomic coordinates. For complex anions like citrate, specific force fields have been developed using data from first-principles simulations to ensure their reliability. rsc.orgresearchgate.net

MD simulations can offer insights into the hydration structure around ions and the formation of complexes in solution. Simulations of aqueous salt solutions reveal details about the coordination of water molecules around both cations and anions and can be used to study ion pairing. nih.govum.ac.ir For instance, MD simulations have been successfully used to explore the microscopic behavior of DyCl₃ solutions, providing information on hydration shells and inter-ionic distances.

In the context of dysprosium-citrate systems, MD simulations can elucidate how citrate anions interact with Dy(III) ions in water. These simulations can model the dynamic formation and dissociation of dysprosium-citrate complexes, the structure of water around these complexes, and the influence of co-solvents or other ions in the solution. rsc.org This information is vital for understanding phenomena such as the solubility of this compound and its mobility in environmental or biological systems, where it may form aqueous or ternary surface complexes. researchgate.netupc.edu

Ab Initio Calculations for Crystal Structures and Compressional Behavior of Dysprosium Carbides (related systems)

While not this compound, studies on related dysprosium systems under extreme conditions, such as dysprosium carbides, showcase the predictive power of ab initio calculations for solid-state materials. Chemical reactions between dysprosium and carbon at high pressures (19-58 GPa) and temperatures (~2500 K) have led to the synthesis of novel dysprosium carbides, including Dy₄C₃ and Dy₃C₂, alongside the previously known Dy₂C₃. researchgate.netnih.govuni-bayreuth.de

Ab initio calculations, based on DFT, have been indispensable in this research. researchgate.netnih.gov These first-principles calculations can accurately reproduce the crystal structures of these newly synthesized phases, confirming the experimental findings from techniques like synchrotron X-ray diffraction. researchgate.netuni-bayreuth.de Furthermore, these theoretical methods are used to predict the compressional behavior of these materials, showing how their structures change under immense pressure. nih.govuni-bayreuth.de For example, calculations showed that upon compression from 19 GPa to 58 GPa, the shorter Dy-C bonds contract by approximately 3.3-3.6%, while longer Dy-C contacts contract more significantly, by about 8.5-9.7%. uni-bayreuth.deresearchgate.net

The calculations also allow for the determination of the equation of state (EOS) for these materials, which describes the relationship between pressure, volume, and temperature. The parameters for the Birch-Murnaghan EOS, calculated from DFT, provide fundamental data on the bulk modulus and its pressure derivative, quantifying the material's resistance to compression. researchgate.net

Table 1: Comparison of Experimental and DFT-Calculated Dy-C Bond Contraction in Dy₄C₃ Under Pressure. uni-bayreuth.deresearchgate.net
Dy-C Bond Length at 19 GPa (Å)Contraction upon Compression to 58 GPa (Experimental)Contraction upon Compression to 58 GPa (DFT Calculation)
2.3819~3.6%~3.3%
2.8240~9.7%~8.5%
Table 2: Parameters of the 3rd Order Birch-Murnaghan Equation of State for Dysprosium Carbides from Ab Initio DFT Calculations. researchgate.net
CompoundV₀ (ų/formula unit)K₀ (GPa)K'₀
Dy₂C₃76.9(2)142(7)4 (fixed)
Dy₃C₂76.8(1)117(3)4 (fixed)
Dy₄C₃101.5(1)125(3)4 (fixed)
V₀: Volume at zero pressure, K₀: Bulk modulus at zero pressure, K'₀: Pressure derivative of the bulk modulus.

These studies on dysprosium carbides demonstrate the powerful synergy between high-pressure experiments and ab initio calculations in discovering and characterizing new materials and their fundamental physical properties. researchgate.net

Future Research Directions and Perspectives in Dysprosium Citrate Chemistry

Exploration of Novel Synthetic Methodologies for Tunable Architectures

The future of dysprosium citrate (B86180) materials lies in the ability to dictate their structure at the molecular level. Moving beyond traditional batch synthesis, researchers are exploring advanced methodologies to create architectures with tailored dimensionality, porosity, and morphology. Control over these features is critical as they directly influence the material's physical and chemical properties.

Novel synthetic routes such as hydrothermal and sol-gel processes offer pathways to crystalline materials and nanoparticles. acs.org The hydrothermal method, for instance, involves dissolving dysprosium(III) nitrate (B79036) hydrate (B1144303) and citric acid and treating the mixture in an autoclave at elevated temperatures (e.g., 160°C for 72 hours) to yield single crystals suitable for detailed structural analysis. The sol-gel technique, which also utilizes citric acid, is another powerful approach for producing dysprosium-doped nanoparticles. acs.org

The Pechini method, a variation of the sol-gel process, involves creating a polymeric resin by reacting citric acid and ethylene (B1197577) glycol, which encapsulates Dy³⁺ ions. frontiersin.org Subsequent heating decomposes the organic matrix, yielding well-defined nanoparticles, with the final particle size influenced by the calcination temperature. This technique demonstrates a clear path toward controlling nanoscale architecture. Furthermore, combustion synthesis, using citric acid as a fuel, provides a rapid, energy-efficient route to nanocomposites. optica.org The exothermic reaction between citrate and metal nitrates can generate the heat needed to form crystalline products at temperatures as low as 400°C.

Future work will likely focus on adapting techniques like flow chemistry and microwave-assisted synthesis to dysprosium citrate. afjbs.com These methods offer superior control over reaction parameters such as temperature, pressure, and reaction time, enabling the synthesis of materials with narrow size distributions and complex, hierarchical structures that are difficult to achieve with conventional methods. afjbs.com

Table 1: Novel Synthetic Methodologies for this compound

Methodology Description Potential for Tunable Architectures Key Parameters to Control
Hydrothermal Synthesis A reaction in aqueous solution above boiling point in a sealed vessel (autoclave). Production of single crystals and crystalline nanoparticles. Temperature, pressure, reaction time, precursor concentration.
Sol-Gel / Pechini Method Involves the formation of a sol (colloidal suspension) that gels to form a solid network. The Pechini variant uses polyesterification between citric acid and a polyol. frontiersin.org Control over nanoparticle size (e.g., 20–30 nm) and formation of polymeric resin intermediates. Molar ratios of precursors (e.g., Dy(NO₃)₃ to citric acid), calcination temperature. frontiersin.org
Combustion Synthesis A self-sustaining exothermic reaction, often using citrate as a fuel and nitrates as an oxidizer. optica.org Rapid synthesis of nanocrystalline powders with high purity. Fuel-to-oxidizer ratio, ignition temperature.

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a batch. afjbs.com | Precise control over particle size, morphology, and scalability; enhanced safety and reproducibility. afjbs.com | Flow rate, temperature, residence time, reagent concentration. |

Application of Advanced In-Situ Spectroscopic Characterization Techniques for Dynamic Processes

A fundamental understanding of the formation mechanisms of this compound is crucial for optimizing its synthesis and properties. Advanced in-situ spectroscopic techniques are indispensable tools for observing these dynamic processes in real-time. nih.govugent.be These methods allow researchers to monitor molecular-level changes as they occur, providing insights into reaction kinetics, intermediate species, and nucleation and growth mechanisms.

Techniques such as in-situ Fourier-transform infrared (FTIR) and UV-Vis spectroscopy can be employed to track the coordination of citrate anions to dysprosium cations during complex formation. For example, FTIR can monitor the characteristic asymmetric and symmetric COO− stretching vibrations to confirm citrate coordination. In-situ X-ray Absorption Spectroscopy (XAS) is particularly powerful for resolving the local coordination environment and oxidation state of dysprosium ions in solution or during the formation of a solid phase. acs.org

For studying solubility and stability, dynamic monitoring techniques are essential. Stepwise pH titration coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can precisely quantify the concentration of dissolved dysprosium across a wide pH range, revealing how citrate speciation affects complex stability. Thermogravimetric Analysis (TGA) provides information on thermal decomposition pathways and the stability of hydrated versus anhydrous forms of the compound. Future research will benefit from combining multiple in-situ techniques to create a more complete picture of the complex biogeochemical reactions involving this compound. nih.gov

Table 2: In-Situ Spectroscopic Techniques for Studying this compound Dynamics

Technique Type of Information Provided Application to this compound
In-situ FTIR Spectroscopy Real-time monitoring of changes in chemical bonds and functional groups. ugent.be Tracking the coordination of citrate's carboxylate groups to the Dy³⁺ ion during synthesis.
In-situ X-ray Absorption Spectroscopy (XAS) Determination of local atomic structure, coordination number, and oxidation state. acs.org Elucidating the coordination geometry of dysprosium in solution and during solid-phase nucleation. acs.org
In-situ UV-Vis Spectroscopy Monitoring changes in electronic transitions. Observing the formation of the Dy³⁺-citrate complex and studying its stability under various conditions.
In-situ X-ray Diffraction (XRD) Real-time tracking of crystalline phase formation and transformation. Monitoring the crystallization process during hydrothermal synthesis or the phase changes during calcination.

| Quadrupole Mass Spectrometry (MS) | Identification of gaseous reaction products evolved during a reaction. ugent.be | Analyzing byproducts from the thermal decomposition of this compound precursors. |

Design and Synthesis of Multi-Functional this compound-Based Materials

The inherent properties of both the dysprosium ion and the citrate molecule provide a rich foundation for designing multi-functional materials. nih.govnih.gov Dysprosium is known for its unique magnetic and luminescent properties, while citrate-based polymers offer biocompatibility, biodegradability, and functional groups for further modification. nih.govpsu.edu The convergence of these characteristics in a single material opens up possibilities in fields ranging from biomedicine to catalysis.

Future research will focus on creating hybrid materials where this compound is a key building block. For example, incorporating this compound into biocompatible polymer matrices could yield materials for bioimaging and tissue engineering. nih.gov Such materials could combine the fluorescence of the Dy³⁺ ion for imaging with the bioactive properties of the citrate polymer scaffold. psu.edu

Another promising direction is the development of advanced catalysts. Dysprosium oxide (Dy₂O₃), which can be derived from this compound precursors, can be combined with other materials like titanium dioxide (TiO₂) to create nanocomposites with enhanced photocatalytic activity for degrading organic pollutants. acs.org The citrate serves as both a complexing agent and a fuel during the synthesis, facilitating the formation of a high-surface-area, nanostructured material. acs.org Similarly, dysprosium-doped materials are being explored for applications in thermochemical energy storage and as thermoluminescent materials. frontiersin.org The design principle involves using the citrate framework to ensure a uniform distribution of dysprosium ions within a host matrix, thereby optimizing the functional properties of the final material.

Table 3: Potential Multi-Functional this compound-Based Materials

Material Type Key Components Potential Functions Target Application
Luminescent Biopolymer This compound, Poly(diol citrate) Fluorescence, Biocompatibility, Biodegradability Bioimaging, Tissue Engineering Scaffolds nih.gov
Photocatalytic Nanocomposite Dy₂O₃ (from citrate precursor), TiO₂ Enhanced photocatalysis under visible light acs.org Environmental Remediation (water purification) acs.org
Magnetic Nanoparticles This compound Magnetic properties, potential for surface functionalization Magnetic Resonance Imaging (MRI) contrast agents, drug delivery

| Energy Storage Material | Dy₂O₃-supported CaO (from citrate precursor) | High thermochemical energy storage capacity, cyclic stability frontiersin.org | Concentrated Solar Power (CSP) plants frontiersin.org |

Enhanced Computational Modeling for Predictive Material Design and Property Optimization

Computational modeling is becoming an indispensable partner to experimental chemistry, offering the ability to predict material properties and guide synthetic efforts, thereby saving time and resources. afjbs.com For this compound, enhanced computational approaches can provide profound insights into its structure, stability, and potential functionalities before a single experiment is performed.

First-principles calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and bonding of the this compound complex. These calculations can predict coordination geometries, bond lengths, and vibrational frequencies, which can then be compared with experimental data from techniques like XAS and FTIR. frontiersin.org Such models can also elucidate the nature of the magnetic and luminescent properties arising from the f-electrons of the dysprosium ion.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution, including its interaction with solvent molecules and other ions. This is critical for understanding its stability and speciation under different environmental conditions, such as varying pH or ionic strength. Furthermore, Surface Complexation Models (SCM) can be enhanced to predict the interaction of this compound with mineral surfaces, which is vital for applications in environmental science and hydrometallurgy. acs.orgwustl.edu By simulating the adsorption behavior, these models can help design more efficient processes for rare-earth element separation and recovery. wustl.eduwustl.edu Looking forward, machine learning algorithms could be trained on existing experimental and computational data to accelerate the discovery of new this compound-based materials with optimized properties for specific applications. afjbs.com

Table 4: Computational Modeling for this compound Research

Modeling Technique Predictive Capability Relevance to this compound
Density Functional Theory (DFT) Electronic structure, optimized geometry, bonding analysis, spectroscopic properties. frontiersin.org Predicting the stable structure of the complex; understanding its luminescent and magnetic properties.
Molecular Dynamics (MD) Dynamic behavior in solution, interaction with solvents, diffusion properties. Simulating the stability and speciation of this compound in aqueous environments.
Surface Complexation Modeling (SCM) Adsorption/desorption behavior at solid-liquid interfaces. acs.orgwustl.edu Predicting the transport and fate of dysprosium in geological systems and designing separation processes. wustl.eduwustl.edu

| Machine Learning (ML) | High-throughput screening, property prediction from structure, reaction optimization. afjbs.com | Accelerating the discovery of new multifunctional materials and optimizing synthetic conditions. afjbs.com |

Q & A

Q. What experimental parameters are critical for synthesizing dysprosium citrate complexes, and how do pH and citrate speciation influence their stability?

Methodological considerations include:

  • pH control : Citrate speciation (e.g., cit³⁻ dominance at pH >8) directly affects dysprosium-citrate complex formation. Use Medusa software to model citrate speciation across pH ranges .
  • Stoichiometric ratios : Optimize dysprosium-to-citrate molar ratios to prevent precipitation or incomplete complexation.
  • Characterization : Employ spectroscopic methods (FTIR, UV-Vis) and X-ray diffraction to confirm coordination geometry and purity .

Q. How should researchers design experiments to evaluate this compound’s solubility and stability in aqueous systems?

  • Stepwise pH titration : Monitor solubility changes across pH 3–12 using inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved dysprosium.
  • Temperature dependence : Conduct stability tests at 25°C–80°C to assess thermodynamic and kinetic stability, referencing USP citrate assay protocols for reproducibility .
  • Ionic strength effects : Add NaCl or KCl to simulate physiological or environmental conditions and measure complex dissociation .

Q. What analytical techniques are recommended for characterizing this compound’s structural and electronic properties?

  • X-ray absorption spectroscopy (XAS) : Resolve local coordination environments of dysprosium ions.
  • Cyclic voltammetry : Investigate redox behavior of dysprosium-citrate complexes in solution.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition pathways and hydrated vs. anhydrous forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported extraction efficiencies of this compound using ionic liquids (e.g., Aliquat 336)?

Contradictions often arise from:

  • pH variability : Extraction efficiency peaks at pH 10.3 due to optimal cit³⁻ availability and Aliquat 336 interaction. Replicate experiments within ±0.2 pH units .
  • Metal-ligand stoichiometry : Slope analysis (Log D vs. Log [Aliquat]) indicates two IL molecules participate in dysprosium extraction, forming a MeCl₂Cit²⁻ complex. Validate via slope comparison (e.g., Dy slope = 1.96 vs. Nd = 1.76) .
  • Competing ions : Test systems with isolated dysprosium vs. mixed rare earths to identify selectivity biases .

Q. What methodologies are suitable for investigating this compound’s role in hybrid materials (e.g., luminescent or magnetic composites)?

  • Co-precipitation synthesis : Mix this compound with polymers or silica matrices under controlled N₂ atmospheres to prevent oxidation.
  • Luminescence quenching studies : Compare emission spectra before/after embedding to assess matrix-induced effects.
  • Magnetic susceptibility measurements : Use SQUID magnetometry to evaluate superexchange interactions in dysprosium-based frameworks .

Q. How should researchers address discrepancies in citrate quantification across spectroscopic and chromatographic assays?

  • Cross-validation : Pair UV-Vis (ferric citrate competition assays) with HPLC (USP Standard Preparation 1/2 protocols) to detect interference from phosphate or organic impurities .
  • Error analysis : Calculate relative standard deviations (RSD) for triplicate runs and validate against certified reference materials.
  • Matrix effects : Spiked recovery tests in complex media (e.g., biological fluids) to identify masking agents .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for multi-variable optimization of this compound synthesis?

  • Response surface methodology (RSM) : Design experiments with factors like pH, temperature, and ionic strength to model nonlinear interactions.
  • Principal component analysis (PCA) : Reduce dimensionality in datasets linking citrate concentration, particle size, and luminescence intensity .

Q. How to critically analyze conflicting data on this compound’s environmental toxicity?

  • Source evaluation : Compare methodologies in ecotoxicity studies (e.g., Daphnia magna vs. algal assays) and adjust for citrate biodegradability.
  • Dose-response normalization : Express toxicity thresholds as [Dy³⁺] free ion concentration, not total citrate complex, using ion-selective electrodes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.